Apoptosis Induction in K562 Leukemia Cells: Target Compound vs. Structural Analogs
In a direct head-to-head comparison within a 26-compound library of benzofuran-chromone/coumarin hybrids, compound 29b (the target compound) induced apoptosis in approximately 24% of K562 human chronic myelogenous leukemia cells. This performance is comparable to compound 29c (~24%) and superior to compound 21b, establishing a clear SAR hotspot for the 6,8-dimethylcoumarin-benzofuran hybrid scaffold. [1]
| Evidence Dimension | Apoptosis induction |
|---|---|
| Target Compound Data | ~24% apoptosis (Compound 29b) |
| Comparator Or Baseline | Compound 29c (~24% apoptosis); Compound 21b (inferior apoptosis, but exact % not reported in the abstract) |
| Quantified Difference | Equivalent to 29c; superior to 21b in inducing programmed cell death. |
| Conditions | K562 human chronic myelogenous leukemia cell line; 24 h treatment. |
Why This Matters
This data provides a quantitative benchmark for researchers selecting this compound as an anticancer lead; its performance can be directly compared against closely related analogs to ensure selection of the most potent derivative for further optimization.
- [1] Zwergel, C., Valente, S., Salvato, A., Xu, Z., Talhi, O., Mai, A., Silva, A., Altucci, L., & Kirsch, G. (2013). Novel benzofuran–chromone and –coumarin derivatives: synthesis and biological activity in K562 human leukemia cells. MedChemComm, 4(12), 1571-1579. View Source
